molecular formula C22H30O2 B1330928 4,4'-Diamyloxybiphenyl CAS No. 21470-41-7

4,4'-Diamyloxybiphenyl

Cat. No. B1330928
CAS RN: 21470-41-7
M. Wt: 326.5 g/mol
InChI Key: XTKHESQIKTWMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Diamyloxybiphenyl is a chemical compound that serves as a core structure for various derivatives with applications in materials science, particularly in the field of liquid crystals and conducting polymers. The compound itself is characterized by two phenyl rings connected by a central single bond, with additional functional groups attached to the phenyl rings that can significantly alter its properties and applications.

Synthesis Analysis

The synthesis of derivatives of 4,4'-Diamyloxybiphenyl has been explored in different contexts. For instance, a homologous series of liquid crystal trimers based on the 4,4'-biphenyl core structure has been synthesized by varying the length of the flexible spacers between the mesogenic groups . Another study focused on synthesizing 4,4'-dihydroxybiphenyl derivatives, which involved alkylation followed by alkaline hydrolysis and further chemical modifications to obtain the desired compounds . These synthetic routes are crucial for the development of materials with specific physical and chemical properties tailored for particular applications.

Molecular Structure Analysis

The molecular structure of 4,4'-Diamyloxybiphenyl derivatives plays a significant role in their behavior and properties. For example, the liquid crystal trimers exhibit enantiotropic nematic behavior and, in some cases, monotropic smectic A behavior, which is attributed to the specific interactions between the mesogenic groups . The molecular structure, particularly the length and parity of the spacers, influences the transition temperatures and entropy changes observed in these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,4'-Diamyloxybiphenyl derivatives are tailored to achieve specific functional groups that impart desired properties. In the synthesis of hemolytically inactive derivatives, the introduction of an amide group in place of an ethylene group significantly reduces hemolytic properties, demonstrating the impact of chemical modifications on biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4'-Diamyloxybiphenyl derivatives are closely linked to their molecular structure. The liquid crystal trimers derived from this core structure exhibit unique phase behaviors, such as nematic and smectic A phases, with the odd-even effect of the spacers playing a role in their thermal transitions . Additionally, the electrooxidation of 4-aminobiphenyl leads to the formation of a conducting polymer with electrochromic properties, indicating the potential of these derivatives in electronic applications .

Scientific Research Applications

Electrochemical and Electrochromic Behaviors in Polyimides

4,4'-Diamyloxybiphenyl and its derivatives have been explored for their electrochemical and electrochromic properties in polyimides. Research has shown that these compounds exhibit ambipolar electrochromic behavior, which could be beneficial for applications in smart windows and display technologies. The study by Huang, Yen, and Liou (2011) investigated ambipolar aromatic polyimides containing aniline derivatives with different degrees of 4-methoxyphenyl substituents, demonstrating stable electrochemical oxidation behavior and good electrochromic reversibility (Li-Ting Huang, Hung-Ju Yen, & Guey‐Sheng Liou, 2011).

Hemolytic Properties of Derivatives

The hemolytic properties of 4,4'-Diamyloxybiphenyl derivatives have also been studied. In a 2016 study, Zanoza et al. synthesized derivatives of 4,4’-dihydroxybiphenyl and evaluated their hemolytic properties. They found that these derivatives did not demonstrate significant hemolytic properties, unlike similar 4,4’-aminoalkoxybiphenyls (S. Zanoza, S. A. Lyakhov, T. Bykova, & A. Nikolau, 2016).

Biotransformation in Filamentous Fungi

The biotransformation of biphenyl derivatives, including 4,4'-Diamyloxybiphenyl, by filamentous fungi has been investigated. Romero et al. (2005) found that the fungus Talaromyces helicus can oxidize biphenyl to 4-hydroxybiphenyl and subsequently to dihydroxylated derivatives, including 4,4'-dihydroxybiphenyl. This study suggests potential applications in bioremediation and environmental cleanup (M. Romero, E. Hammer, R. Hanschke, A. Arambarri, & F. Schauer, 2005).

Polymer Synthesis and Characterization

4,4'-Diamyloxybiphenyl derivatives havebeen utilized in the synthesis of novel polyimides. Butt et al. (2005) synthesized new diamines, including derivatives of 4,4'-Diamyloxybiphenyl, and polymerized them with various dianhydrides. These polyimides displayed good solubility, high thermal stability, and were found to be effective in applications requiring high-performance materials (M. Butt, Zareen Akhtar, M. Zafar-uz-Zaman, & A. Munir, 2005).

DNA Reactivity and Carcinogenic Potential

The DNA reactivity of 4-aminobiphenyl, a closely related compound, has been extensively studied. Cohen et al. (2006) explored its carcinogenic mode of action, involving metabolic activation and binding to DNA. This research is crucial for understanding the toxicological aspects of biphenyl derivatives and assessing their safety in various applications (S. Cohen, A. Boobis, M. E. (Bette) Meek, R. Preston, & D. Mcgregor, 2006).

Ecotoxicological Evaluation

The ecotoxicological impact of 4-aminobiphenyl, another related compound, was evaluated using a test battery approach by Chen et al. (2004). This study provides insights into the environmental impact of biphenyl derivatives, highlighting the importance of comprehensive testing for ecological safety (Jiangning Chen, Hongxia Yu, Y. Liu, Wei Jiang, Jiejun Jiang, Junfeng Zhang, & Z. Hua, 2004).

properties

IUPAC Name

1-pentoxy-4-(4-pentoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-3-5-7-17-23-21-13-9-19(10-14-21)20-11-15-22(16-12-20)24-18-8-6-4-2/h9-16H,3-8,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKHESQIKTWMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348061
Record name 4,4'-Diamyloxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Diamyloxybiphenyl

CAS RN

21470-41-7
Record name 4,4′-Bis(pentyloxy)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21470-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Diamyloxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4'-Diamyloxybiphenyl
Reactant of Route 2
Reactant of Route 2
4,4'-Diamyloxybiphenyl
Reactant of Route 3
Reactant of Route 3
4,4'-Diamyloxybiphenyl
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4,4'-Diamyloxybiphenyl
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4,4'-Diamyloxybiphenyl
Reactant of Route 6
Reactant of Route 6
4,4'-Diamyloxybiphenyl

Citations

For This Compound
1
Citations
CH COCH
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.